molecular formula C16H13F3O3 B6401779 3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261907-60-1

3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6401779
CAS No.: 1261907-60-1
M. Wt: 310.27 g/mol
InChI Key: GLPNOQJXQKTION-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring and a trifluoromethyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(3-formylphenyl)-5-trifluoromethylbenzoic acid.

    Reduction: Formation of 3-(3-ethoxyphenyl)-5-methylbenzoic acid.

    Substitution: Formation of halogenated derivatives such as 3-(3-ethoxyphenyl)-5-bromobenzoic acid.

Scientific Research Applications

3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(3-Ethoxyphenyl)-5-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both an ethoxy group and a trifluoromethyl group, which can impart distinct chemical and physical properties

Properties

IUPAC Name

3-(3-ethoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-2-22-14-5-3-4-10(9-14)11-6-12(15(20)21)8-13(7-11)16(17,18)19/h3-9H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPNOQJXQKTION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690040
Record name 3'-Ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-60-1
Record name 3'-Ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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